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Abstract
SHR2415 is a potent and selective inhibitor of Extracellular signal-regulated kinases 1 and 2

(ERK1/2), key components of the RAS-RAF-MEK-ERK signaling pathway.[1][2] Dysregulation

of this pathway is a critical factor in the development and proliferation of numerous cancers,

making ERK1/2 a compelling therapeutic target.[1] This technical guide provides a

comprehensive overview of the discovery, synthesis, and preclinical evaluation of SHR2415, a

novel pyrrole-fused urea scaffold inhibitor. The information presented herein is intended to

support researchers, scientists, and drug development professionals in their understanding and

potential application of this compound.

Introduction
The RAS-RAF-MEK-ERK (MAPK) signaling pathway plays a crucial role in regulating cellular

processes such as proliferation, survival, differentiation, and migration.[1] Oncogenic mutations

in genes like RAS and RAF lead to constitutive activation of this pathway, promoting malignant

transformation and tumor growth.[1] While inhibitors targeting upstream kinases like BRAF and

MEK have demonstrated clinical efficacy, the development of drug resistance, often through the

reactivation of ERK, remains a significant challenge.[1] This has spurred the development of

direct ERK1/2 inhibitors as a promising strategy to overcome both intrinsic and acquired

resistance to upstream inhibitors. SHR2415 emerged from a drug discovery program aimed at
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identifying novel, potent, and selective ERK1/2 inhibitors with favorable pharmacokinetic

profiles.[1]

Mechanism of Action
SHR2415 is a highly potent inhibitor of both ERK1 and ERK2.[3][4] It exerts its therapeutic

effect by binding to these kinases and preventing their activation by MEK1 and MEK2.[1] This,

in turn, blocks the downstream signaling cascade that promotes cancer cell proliferation and

survival.[1] The inhibitory activity of SHR2415 has been demonstrated in both biochemical and

cellular assays.[1]

Quantitative Data Summary
The following tables summarize the key quantitative data for SHR2415, demonstrating its

potency and pharmacokinetic profile.

Table 1: Biochemical and Cellular Activity of SHR2415

Parameter Value Cell Line Reference

ERK1 IC50 2.8 nM - [3][4]

ERK2 IC50 5.9 nM - [3][4]

Colo205 Cell

Proliferation IC50
44.6 nM Colo205 [3][4]

pRSK/tRSK IC50 223.6 nM - [1]

Table 2: In Vivo Efficacy of SHR2415 in Colo205 Xenograft Model

Dose
Tumor Growth Inhibition
(TGI)

Reference

25 mg/kg 112% [1]

50 mg/kg Efficacy plateau suggested [1]

Table 3: Pharmacokinetic Profile of SHR2415
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Species Administration Dose Key Findings Reference

Mouse i.v. 1 mg/kg

Favorable PK

profile, low

clearance, good

in vivo exposure

[3]

p.o. 2 mg/kg

Favorable PK

profile, low

clearance, good

in vivo exposure

[3]

Rat i.v. 1 mg/kg

Favorable PK

profile, low

clearance, good

in vivo exposure

[3]

p.o. 2 mg/kg

Favorable PK

profile, low

clearance, good

in vivo exposure

[3]

Dog p.o. 2 mg/kg

Favorable PK

profile, low

clearance, good

in vivo exposure

[3]

Experimental Protocols
Synthesis of SHR2415
The synthesis of SHR2415 is a six-step process starting from a commercially available chiral

alcohol.[1] The key steps involve the formation of a pyrrole-fused urea scaffold.[1]

Detailed Methodologies:

TBS Protection: The commercially available chiral alcohol (24) is protected with a tert-

Butyldimethylsilyl (TBS) group.[1]
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Reductive Amination: The protected alcohol undergoes reductive amination with aldehyde 26

to yield compound 27.[1]

Cyclization: Urea formation is achieved through cyclization under basic conditions to produce

compound 28.[1]

Miyaura Borylation: Compound 28 is subjected to Miyaura borylation to provide the boronic

ester (29).[1]

Suzuki Coupling: The boronic ester (29) is coupled with intermediate 30 to deliver compound

31.[1]

Deprotection: The final step involves the removal of the TBS protecting group under acidic

conditions to yield SHR2415.[1]

ERK1/2 Inhibition Assay (Biochemical)
The biochemical potency of SHR2415 against ERK1 and ERK2 was determined using a kinase

inhibition assay. While the specific protocol for SHR2415 is not detailed in the provided search

results, a general methodology for such an assay would involve:

Reagents: Recombinant human ERK1 and ERK2 enzymes, a suitable substrate (e.g., myelin

basic protein), ATP, and a detection reagent.

Procedure:

SHR2415 is serially diluted to various concentrations.

The inhibitor is pre-incubated with the ERK enzyme.

The kinase reaction is initiated by the addition of ATP and the substrate.

The reaction is allowed to proceed for a defined period at a specific temperature.

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a

suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
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IC50 values are calculated by plotting the percent inhibition against the logarithm of the

inhibitor concentration.

Cell Proliferation Assay (Colo205)
The anti-proliferative activity of SHR2415 was assessed in the Colo205 human colorectal

cancer cell line.[1] A typical protocol for a cell proliferation assay is as follows:

Cell Culture: Colo205 cells are maintained in an appropriate growth medium supplemented

with fetal bovine serum and antibiotics.

Procedure:

Cells are seeded into 96-well plates and allowed to adhere overnight.

The cells are then treated with various concentrations of SHR2415.

After a specified incubation period (e.g., 72 hours), a reagent to measure cell viability

(e.g., CellTiter-Glo®, MTS, or resazurin) is added to each well.

The signal, which is proportional to the number of viable cells, is measured using a plate

reader.

IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

In Vivo Efficacy Study (Colo205 Xenograft Model)
The in vivo anti-tumor efficacy of SHR2415 was evaluated in a mouse xenograft model using

the Colo205 cell line.[1]

Animal Model: Balb/c mice are used for this study.[1]

Procedure:

Colo205 cells are subcutaneously implanted into the mice.

Once the tumors reach a palpable size, the mice are randomized into vehicle control and

treatment groups.
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SHR2415 is administered orally once daily at doses of 25 and 50 mg/kg for a specified

duration (e.g., 14 days).[1][3]

Tumor volume and body weight are measured regularly throughout the study.

At the end of the study, the tumors are excised and weighed.

Tumor Growth Inhibition (TGI) is calculated to assess the efficacy of the treatment.
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Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of SHR2415 on

ERK1/2.

Synthesis Workflow
Caption: Key steps in the multi-step synthesis of SHR2415.

Preclinical Evaluation Workflow
Caption: The preclinical evaluation workflow for SHR2415.

Conclusion
SHR2415 is a novel, potent, and selective ERK1/2 inhibitor with a promising preclinical profile.

[1] Its demonstrated activity in both in vitro and in vivo models suggests its potential as a

therapeutic agent for cancers driven by the MAPK pathway.[1] The favorable pharmacokinetic

properties of SHR2415 across multiple species further support its development.[1][3] Further

preclinical studies, including evaluation in additional cancer cell lines and in combination with

other MAPK inhibitors, are warranted to fully elucidate its therapeutic potential.[1] As of the

current information, there is no publicly available data on the clinical trial status of SHR2415.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12397365#discovery-and-synthesis-of-shr2415]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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